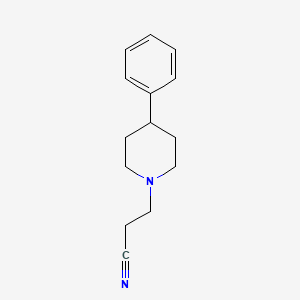

3-(4-Phenylpiperidin-1-YL)propionitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-(4-phenylpiperidin-1-yl)propanenitrile |

InChI |

InChI=1S/C14H18N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 |

InChI Key |

WXUBITNKCDITFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Phenylpiperidin 1 Yl Propionitrile and Analogous Structures

Direct Synthetic Routes to 3-(4-Phenylpiperidin-1-YL)propionitrile

Direct synthesis of the title compound can be achieved through established chemical reactions that couple the 4-phenylpiperidine (B165713) core with a three-carbon nitrile-containing side chain.

Addition of Acrylonitrile (B1666552) to 4-Phenylpiperidine Derivatives

A primary and efficient method for synthesizing this compound is the Michael addition of 4-phenylpiperidine to acrylonitrile. This reaction, a classic example of conjugate addition, involves the nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on the electron-deficient β-carbon of acrylonitrile. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.

While a specific documented synthesis for this compound following this exact route was not found in the provided search results, the methodology is well-established for analogous structures. For instance, the synthesis of (S)-3-(3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile involves reacting the piperidine precursor with acrylonitrile in methanol (B129727). This demonstrates the viability of using acrylonitrile to introduce the cyanoethyl group onto a piperidine nitrogen.

Utilization of Alkyl Halides with Amine Precursors in Related Systems

An alternative to the Michael addition is the nucleophilic substitution reaction between a piperidine derivative and a 3-halopropionitrile, such as 3-chloropropionitrile (B165592) or 3-bromopropionitrile. In this approach, the piperidine nitrogen acts as a nucleophile, displacing the halide from the propionitrile (B127096) derivative to form the desired C-N bond.

This method is exemplified in the synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile (B2993068), a precursor for pharmaceutical intermediates. The synthesis involves suspending 4-piperidone (B1582916) monohydrate hydrochloride and potassium carbonate in methyl ethyl ketone, followed by the addition of 3-chloropropionitrile and heating the mixture. This reaction highlights a robust method for coupling a piperidine core with the propionitrile side chain via an alkyl halide precursor.

Synthesis of Structurally Related Piperidinyl Propionitriles

The synthetic principles applied to this compound are broadly applicable to a range of structurally related analogs, demonstrating the versatility of these chemical transformations.

Synthesis of 3-(4,4-Diphenylpiperidin-1-yl)propionitrile

The synthesis of 3-(4,4-diphenylpiperidin-1-yl)propionitrile is a direct analog to the Michael addition route. prepchem.com The reaction is performed by treating a suspension of 4,4-diphenylpiperidine (B1608142) hydrochloride in ethanol (B145695) with triethylamine, which serves as a base to deprotonate the piperidine hydrochloride, followed by the addition of acrylonitrile. prepchem.com The reaction proceeds at room temperature and, after workup, yields the product as a tan solid. prepchem.com

Interactive Data Table: Synthesis of 3-(4,4-Diphenylpiperidin-1-yl)propionitrile

| Reactant | Reagent 1 | Reagent 2 | Solvent | Time | Temperature | Yield | Ref. |

|---|

Synthesis of 3-(4-Hydroxy-4-phenylpiperidin-1-yl)propionitrile

The synthesis of 3-(4-hydroxy-4-phenylpiperidin-1-yl)propionitrile can be inferred from standard synthetic methodologies. Following the principle of Michael addition, 4-hydroxy-4-phenylpiperidine would be reacted with acrylonitrile. This reaction is analogous to the synthesis of other N-cyanoethylated piperidines. The presence of the hydroxyl group on the piperidine ring typically does not interfere with the N-alkylation reaction under these conditions. The reaction would likely be carried out in a polar solvent like methanol or ethanol, similar to related syntheses.

Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

The synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile involves a different synthetic strategy. This compound is prepared through the reaction of ethyl cyanoacetate (B8463686) with piperidine. The reaction proceeds by the nucleophilic acyl substitution mechanism, where the piperidine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of an amide bond. The reaction is typically conducted in ethanol at room temperature and produces the desired product in high yield as a crystalline solid.

Interactive Data Table: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

| Reactant 1 | Reactant 2 | Solvent | Time | Temperature | Yield | Ref. |

|---|

Other Piperidine-Derived Nitriles

The synthesis of piperidine-derived nitriles extends to a range of structurally related compounds, often employing variations of the cyanoethylation reaction or nucleophilic substitution. These methods provide access to a diverse library of molecules with potential applications in medicinal chemistry and materials science.

One common approach involves the reaction of a piperidine derivative with a molecule containing a cyano group and a reactive site for nucleophilic attack. For instance, the synthesis of (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile is achieved by stirring (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine with acrylonitrile in methanol at room temperature. mdpi.com This reaction, a classic example of a Michael addition, proceeds under mild conditions to afford the desired product in good yield. mdpi.com

Another related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, is synthesized by the reaction of piperidine with ethyl cyanoacetate in ethanol. nih.govresearchgate.net The reaction mixture is stirred at room temperature for two hours, resulting in the formation of a white precipitate which can be crystallized from ethanol to yield the pure product. nih.govresearchgate.net This method highlights the use of an activated carboxylic acid derivative to introduce the cyanomethyl group onto the piperidine nitrogen.

A different strategy is employed for the synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile. In this case, 4-piperidone monohydrate hydrochloride is reacted with 3-chloropropionitrile in the presence of potassium carbonate as a base. google.com The reaction is carried out in methyl ethyl ketone and heated to 80°C for 18 hours. google.com This represents a nucleophilic substitution reaction where the piperidine nitrogen displaces the chloride from the propionitrile derivative.

The following table summarizes the synthetic methodologies for these analogous piperidine-derived nitriles:

| Compound Name | Starting Materials | Reagents and Conditions |

| (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine, Acrylonitrile | Methanol, Room Temperature, 16 hours mdpi.com |

| 3-oxo-3-(piperidin-1-yl)propanenitrile | Piperidine, Ethyl cyanoacetate | Ethanol, Room Temperature, 2 hours nih.govresearchgate.net |

| 3-(4-oxopiperidin-1-yl)propanenitrile | 4-piperidone monohydrate hydrochloride, 3-chloropropionitrile | Potassium carbonate, Methyl ethyl ketone, 80°C, 18 hours google.com |

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is a critical aspect of chemical process development, aiming to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of piperidine-derived nitriles, several parameters can be adjusted to achieve these goals.

The choice of solvent, base, and reaction temperature can significantly influence the outcome of the synthesis. For example, in the synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile, the use of methyl ethyl ketone as a solvent and potassium carbonate as a base at an elevated temperature of 80°C suggests that the reaction requires forcing conditions to proceed efficiently. google.com The reaction time of 18 hours also indicates that the reaction may be slow at lower temperatures. google.com

In contrast, the synthesis of (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile and 3-oxo-3-(piperidin-1-yl)propanenitrile proceed under much milder conditions. mdpi.comnih.govresearchgate.net The use of methanol or ethanol as a solvent and room temperature conditions suggest that the starting materials are more reactive, or that the reaction mechanism is more facile. mdpi.comnih.govresearchgate.net

The nature of the nitrile-containing reagent also plays a crucial role. Acrylonitrile, used in a Michael addition, is highly electrophilic and reacts readily with nucleophiles like piperidines. mdpi.com Ethyl cyanoacetate, on the other hand, requires the displacement of an ethoxy group, which is a good leaving group, facilitating the reaction. nih.govresearchgate.net 3-chloropropionitrile relies on the displacement of a chloride ion, which can be more challenging and may require a stronger base and higher temperatures to achieve a good yield. google.com

The following table outlines key parameters that can be optimized for the synthesis of piperidine-derived nitriles, with examples drawn from the synthesis of analogous structures:

| Parameter | Variation | Example and Rationale |

| Temperature | Room Temperature to 80°C | The reaction of 4-piperidone with 3-chloropropionitrile is heated to 80°C, likely to increase the rate of the nucleophilic substitution. google.com In contrast, reactions with more reactive electrophiles like acrylonitrile proceed efficiently at room temperature. mdpi.com |

| Solvent | Alcohols (Methanol, Ethanol), Ketones (Methyl ethyl ketone) | Polar protic solvents like methanol and ethanol can facilitate reactions by stabilizing charged intermediates. mdpi.comnih.govresearchgate.net Aprotic solvents like methyl ethyl ketone are used in the reaction with 3-chloropropionitrile, possibly to avoid side reactions with the solvent. google.com |

| Base | Inorganic (K₂CO₃), Organic (none required) | A base like potassium carbonate is necessary to deprotonate the piperidine hydrochloride salt and to neutralize the HCl generated in the reaction with 3-chloropropionitrile. google.com For the reaction with acrylonitrile or ethyl cyanoacetate, a base may not be required if the starting piperidine is in its free base form. mdpi.comnih.govresearchgate.net |

| Reaction Time | 2 to 18 hours | The reaction time is dependent on the reactivity of the substrates and the reaction conditions. The synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile requires 18 hours at 80°C, while the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile is complete in 2 hours at room temperature. nih.govresearchgate.netgoogle.com |

Chemical Transformations and Derivatization Pathways of 3 4 Phenylpiperidin 1 Yl Propionitrile Derivatives

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations, including reduction to amines and hydrolysis to amides and carboxylic acids.

Reduction to Propylamines

The reduction of the nitrile group in 3-(4-phenylpiperidin-1-yl)propionitrile derivatives to a primary amine is a fundamental transformation that yields the corresponding 3-(4-phenylpiperidin-1-yl)propan-1-amine. This reaction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The process involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion, which is then further reduced to the primary amine.

The general scheme for this reduction is as follows:

R-C≡N + [H] → R-CH₂-NH₂Where 'R' represents the 1-(4-phenylpiperidin-1-yl)ethyl group.

This transformation is significant as it converts the cyano group into a more basic and nucleophilic amino group, which can serve as a handle for further functionalization.

Hydrolysis and Amide Formation

The nitrile group can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. The partial hydrolysis to the amide is a particularly useful transformation.

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by protonation to yield an imidic acid, which then tautomerizes to the more stable amide. Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the amide as the primary product.

The reaction proceeds as follows:

R-C≡N + H₂O (in the presence of a base or acid) → R-CONH₂This can be followed by:

R-CONH₂ + H₂O → R-COOH + NH₃This transformation is valuable for introducing a carbonyl group and an amide functionality, which can participate in various subsequent reactions. The selective conversion of nitriles to amides can also be achieved using specific catalysts, such as tetrabutylammonium hydroxide (TBAH), which can promote chemoselective hydration.

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring of this compound offers numerous possibilities for structural modification, including the introduction of various substituents and its incorporation into more complex heterocyclic systems.

Substitution Patterns and Functionalization

The piperidine ring can be functionalized at various positions to introduce new chemical properties. For instance, modifications to the arylpropylpiperidine side chains of related structures have been explored to balance biological activity with pharmacokinetic properties. These modifications can include the introduction of different substituents on the piperidine ring itself, leading to a diverse array of derivatives.

Incorporation into Diverse Heterocyclic Systems

The this compound framework can serve as a building block for the synthesis of more complex heterocyclic structures. For example, piperidine and piperazine (B1678402) derivatives have been utilized in the synthesis of novel 1,3,4-oxadiazole derivatives. This often involves multi-step synthetic pathways where the piperidine moiety is attached to a pre-formed heterocyclic core or is involved in the cyclization process to form a new ring system. Such strategies have been employed to create polyheterocyclic compounds with potential applications in medicinal chemistry.

Phenyl Moiety Derivatization

For example, the introduction of electron-withdrawing or electron-donating groups can influence the reactivity of the phenyl ring and the molecule as a whole. Common derivatizations could include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, leading to a wide range of substituted phenylpiperidine derivatives.

Aromatic Ring Substitutions and Modifications

The introduction of various substituents onto the phenyl ring of this compound is a common strategy to create a diverse range of analogues. These modifications are typically achieved through two main synthetic approaches: either by performing electrophilic aromatic substitution reactions on the parent compound or, more commonly, by utilizing a pre-substituted 4-phenylpiperidine (B165713) precursor which is then alkylated with a propionitrile (B127096) synthon.

Detailed research has demonstrated the synthesis of several derivatives with substituents at different positions of the phenyl ring. The general synthetic route often involves the reaction of a 4-arylpiperidine with a 3-halopropionitrile, such as 3-chloropropionitrile (B165592) or 3-bromopropionitrile, in the presence of a base and a suitable solvent. This nucleophilic substitution reaction yields the desired 3-(4-arylpiperidin-1-yl)propionitrile derivative.

The following table summarizes various synthesized derivatives of this compound with substitutions on the aromatic ring, based on documented synthetic procedures.

Derivatives of this compound with Aromatic Ring Substitutions

| Substituent on Phenyl Ring | Chemical Name of Derivative | Synthetic Approach |

|---|---|---|

| 4-Nitro | 3-(4-(4-Nitrophenyl)piperidin-1-yl)propionitrile | Alkylation of 4-(4-nitrophenyl)piperidine with 3-chloropropionitrile. |

| 4-Chloro | 3-(4-(4-Chlorophenyl)piperidin-1-yl)propionitrile | Reaction of 4-(4-chlorophenyl)piperidine with 3-bromopropionitrile. |

| 4-Methoxy | 3-(4-(4-Methoxyphenyl)piperidin-1-yl)propionitrile | Alkylation of 4-(4-methoxyphenyl)piperidine with a 3-halopropionitrile. |

| 4-Phenoxy | 3-(4-(4-Phenoxyphenyl)piperidin-1-yl)propionitrile | Synthesis starting from 4-phenoxyaniline, followed by construction of the piperidine ring and subsequent cyanoethylation. |

Advanced Mechanistic and Reaction Pathway Investigations

Studies on Radical Processes in Related Nitrile Chemistry

The chemistry of nitriles is rich with radical-mediated reactions, and by examining analogous systems, we can infer potential pathways for 3-(4-Phenylpiperidin-1-YL)propionitrile. Radical reactions are fundamental in synthetic chemistry, often proceeding through chain mechanisms involving initiation, propagation, and termination steps.

One area of relevance is the chemistry of β-aminopropionitriles. These compounds, structurally similar to the target molecule, are known to participate in various chemical transformations. While much of the research on β-aminopropionitrile (BAPN) itself is in a biochemical context as an irreversible inhibitor of the enzyme lysyl oxidase, the underlying chemical reactivity is pertinent. wikipedia.orgnih.govmedchemexpress.com The presence of the amino group beta to the nitrile can influence the stability of potential radical intermediates.

In more general terms, radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) are used for dehalogenations and the formation of carbon-carbon bonds. libretexts.org A hypothetical radical reaction involving a derivative of this compound could be initiated by the abstraction of a hydrogen atom, potentially from the carbon alpha to the nitrile group or from the phenylpiperidine moiety. The stability of the resulting radical would dictate the subsequent reaction pathway. For instance, benzylic radicals are stabilized by resonance, making the phenyl group a potential site for radical generation. libretexts.org

Photochemical reactions of related enaminonitriles have been shown to lead to cyclization, a process that can involve radical intermediates. researchgate.net Furthermore, iron-catalyzed direct C-H cyanoalkylation of heteroarenes has been developed, which proceeds through the generation of cyanoalkyl motifs via radical C-C bond cleavage. acs.org

The Barton decarboxylation is another important radical reaction that, while not directly applicable to the propionitrile (B127096) group, highlights the versatility of radical chemistry in modifying complex molecules. libretexts.org This reaction involves the decarboxylation of a carboxylic acid via a thiohydroxamate ester, generating a carbon radical that can be trapped or used in subsequent reactions.

Spectroscopic and Crystallographic Characterization of 3 4 Phenylpiperidin 1 Yl Propionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. For 3-(4-phenylpiperidin-1-yl)propionitrile and its derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. mdpi.com The spectrum would show distinct signals for the aromatic carbons, the carbons of the piperidine (B6355638) ring, the methylene (B1212753) carbons of the propionitrile (B127096) group, and the nitrile carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) |

| Phenyl H | 7.0 - 7.5 |

| Piperidine H (axial & equatorial) | 1.5 - 3.5 |

| -CH₂-CN | ~2.5 (triplet) |

| -N-CH₂- | ~2.7 (triplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C | 120 - 150 |

| Piperidine C | 30 - 60 |

| -CH₂-CN | ~15 |

| -N-CH₂- | ~50 |

| -C≡N | ~118 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula, C₁₄H₁₈N₂. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous formula determination. mdpi.commdpi.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom and within the piperidine ring. The phenyl group and the propionitrile side chain would also lead to characteristic fragment ions. For instance, the mass spectrum of 3-(phenylamino)propanenitrile shows a clear molecular ion peak. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. chemicalbook.comnist.gov

Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum would also display bands corresponding to C-C stretching within the aromatic and piperidine rings, as well as C-N stretching vibrations. chemicalbook.comnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-N | Stretching | 1000 - 1350 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Single Crystal X-ray Diffraction Analysis of Related Compounds

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided results, studies on related piperidine derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile has been determined, confirming its molecular connectivity and stereochemistry. mdpi.com Similarly, the analysis of 3-oxo-3-(piperidin-1-yl)propanenitrile reveals a chair conformation for the piperidine ring. researchgate.net In the crystal structures of 1,5-benzodiazepin-2-one (B1260877) derivatives containing a phenyl group, the packing is influenced by hydrogen bonding and van der Waals forces. mdpi.com These studies suggest that the piperidine ring in this compound would likely adopt a chair conformation, and the crystal packing would be governed by intermolecular interactions involving the phenyl and propionitrile groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies in Mechanistic Contexts

Ultraviolet-Visible (UV-Vis) spectrophotometry is often employed to study reaction kinetics and mechanisms. In the context of piperidine derivatives, UV-Vis spectroscopy can be used to monitor the formation of products or the disappearance of reactants over time, providing data to determine reaction rates and elucidate reaction pathways. ajgreenchem.comcivilica.comresearchgate.net

For instance, kinetic studies on the formation of highly substituted piperidines have utilized UV-Vis spectrophotometry to understand the reaction mechanism. ajgreenchem.comcivilica.com The reaction of p-nitrophenyl acetate (B1210297) with piperidine has also been investigated using this technique to study the influence of different solvents on the reaction rate and mechanism. researchgate.net Such studies demonstrate the utility of UV-Vis spectroscopy in probing the reactivity of the piperidine nucleus and how it is influenced by various substituents and reaction conditions. While specific UV-Vis data for this compound is not provided, this technique would be applicable to studying its reactions and mechanistic pathways.

Computational Chemistry and Theoretical Modeling of 3 4 Phenylpiperidin 1 Yl Propionitrile and Analogs

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug targets and for virtual screening of compound libraries to find lead candidates. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the target protein and scoring these conformations based on a force field that estimates the binding energy.

For 3-(4-Phenylpiperidin-1-YL)propionitrile and its analogs, molecular docking studies can elucidate the key interactions with their biological targets. For instance, in silico docking can reveal hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov The phenyl group of this compound may engage in π-π stacking interactions with aromatic residues in the active site, while the piperidine (B6355638) ring can form hydrophobic contacts. The nitrogen atom of the propionitrile (B127096) moiety could act as a hydrogen bond acceptor.

The accuracy of molecular docking predictions depends on the quality of the protein structure, which is often obtained from X-ray crystallography or NMR spectroscopy, and the sophistication of the scoring function. nih.gov By understanding these interactions, medicinal chemists can design new analogs with improved binding affinity and selectivity. For example, substituents can be added to the phenyl ring or the piperidine moiety to enhance existing interactions or to form new ones.

A hypothetical molecular docking study of this compound into a target active site might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR123 | π-π stacking | 3.5 |

| PHE234 | Hydrophobic | 4.2 |

| ASN156 | Hydrogen bond | 2.9 |

| LEU230 | Hydrophobic | 3.8 |

This is a hypothetical representation of potential interactions.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to predict the activity of new compounds based on their molecular descriptors. nih.govnih.gov These models are instrumental in optimizing lead compounds and in designing new molecules with desired biological activities.

For analogs of this compound, QSAR studies can identify the key structural features that influence their activity. A study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally similar, revealed the importance of lipophilicity and electron-donating substituents for their binding affinity. nih.gov The analysis indicated that increasing the length of the molecule in a specific dimension and increasing the van der Waals area were conducive to higher binding affinity. nih.gov Conversely, the presence of a chiral center was found to decrease activity. nih.gov

A typical QSAR model can be represented by a linear or non-linear equation that relates biological activity (e.g., IC50) to various molecular descriptors. For example:

pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

MR is the molar refractivity, related to the volume of the molecule.

c0, c1, c2, and c3 are coefficients determined from the regression analysis.

These models, once validated, can be used to predict the activity of newly designed analogs of this compound before their synthesis, thereby saving time and resources.

Prediction of Molecular Descriptors (e.g., LogP, TPSA, Molar Refractivity, Fraction Csp3) for Structural Analogs

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com These descriptors are fundamental to QSAR modeling and are also used to predict the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For structural analogs of this compound, various molecular descriptors can be calculated using computational software. Some of the key descriptors include:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound, which influences its absorption and distribution in the body.

TPSA (Topological Polar Surface Area): TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. It can be important for ligand-receptor binding. nih.gov

Fraction Csp3: This is the fraction of sp3 hybridized carbon atoms in a molecule. A higher Fraction Csp3 is often associated with better solubility and a more favorable drug-like profile.

The predicted values of these descriptors for this compound and some hypothetical analogs are presented in the table below:

| Compound | LogP | TPSA (Ų) | Molar Refractivity | Fraction Csp3 |

| This compound | 2.8 | 23.8 | 70.5 | 0.53 |

| Analog 1 (4-fluorophenyl) | 3.0 | 23.8 | 71.0 | 0.53 |

| Analog 2 (4-methoxyphenyl) | 2.7 | 33.0 | 75.2 | 0.56 |

| Analog 3 (3-hydroxyphenyl) | 2.1 | 44.0 | 72.1 | 0.53 |

These values are hypothetical and for illustrative purposes.

These predicted descriptors can guide the selection of analogs with desirable drug-like properties for further investigation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. nih.govaun.edu.eg These methods can be used to calculate a variety of molecular properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. mdpi.com

For this compound, DFT calculations can offer insights into its chemical reactivity and metabolic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An electrostatic potential map can visualize the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including biological targets and metabolic enzymes. For example, regions of negative electrostatic potential on this compound might indicate sites susceptible to electrophilic attack during metabolism.

Quantum chemical calculations can also be used to study reaction mechanisms, which is important for understanding the metabolic pathways of a drug candidate. By calculating the energies of reactants, transition states, and products, the most likely metabolic transformations can be predicted.

In Vitro Biological Interactions and Molecular Target Engagement of 3 4 Phenylpiperidin 1 Yl Propionitrile Derivatives

Alpha-1 Adrenoceptor Antagonism Studies

Derivatives of 4-phenylpiperidine (B165713) have been a subject of quantitative structure-activity relationship (QSAR) studies to understand their potential as α1a-adrenoceptor antagonists. researchgate.netnih.gov These studies are crucial in identifying the structural features necessary for potent and selective antagonism. In one such study, a series of dihydropyrimidinone derivatives attached to a 4-phenylpiperidine side chain were analyzed to determine the impact of various substituents on their binding affinities. researchgate.netnih.gov

The research highlighted that specific substitutions at the R1 and X positions of the dihydropyrimidinone moiety, which enhance field and resonance effects, could lead to more potent α1a-antagonists. researchgate.netnih.gov Conversely, substitutions at the R2 position with methyl or ethyl groups did not contribute to improved activity. researchgate.netnih.gov Another study focused on dihydropyrimidinones linked to substituted 4-phenylpiperazine side chains, aiming to develop α1a-adrenoceptor-selective antagonists. dndi.org These investigations provide a framework for designing novel antagonists with improved selectivity and potency.

| Derivative Class | Key Structural Feature | Impact on α1a-Adrenoceptor Antagonism |

| Dihydropyrimidinone-4-phenylpiperidine | High field and resonance effects at X- and R1-substituents | Increased binding potency researchgate.netnih.gov |

| Dihydropyrimidinone-4-phenylpiperidine | CH3 or C2H5 at R2-substituent | No improvement in activity researchgate.netnih.gov |

| Dihydropyrimidinone-4-phenylpiperazine | Substituted phenylpiperazine side chain | Comparable binding and functional profile to lead compounds dndi.org |

Metabotropic Glutamate (B1630785) 2 (mGlu2) Receptor Positive Allosteric Modulation (PAM) via Related Scaffolds

The exploration of scaffolds related to 4-phenylpiperidine has led to the discovery of positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor. A scaffold hopping approach from a triazolopyridine series to an imidazo[1,2-a]pyrazin-8-one core, which included derivatives with a 4-phenylpiperidine substituent, has been investigated. researchgate.netresearchgate.net

These studies revealed that replacing the 4-phenylpiperidine substituent with other fragments, such as pyridyloxy or pyridylmethylamino groups, resulted in compounds with improved mGlu2 PAM activity and better microsomal stability. researchgate.netresearchgate.net For instance, substitution of the imidazopyrazinone core with an alkyl chloroaryl ether led to a compound that was approximately 30-fold more potent than the parent compound with the 4-phenylpiperidine moiety. researchgate.netresearchgate.net This highlights the importance of the substituent at this position for optimizing PAM activity.

| Scaffold | Substituent Modification | Effect on mGlu2 PAM Activity |

| Imidazo[1,2-a]pyrazin-8-one | Replacement of 4-phenylpiperidine with pyridyloxy or pyridylmethylamino | Improved mGlu2 PAM activity researchgate.netresearchgate.net |

| Imidazo[1,2-a]pyrazin-8-one | Substitution with alkyl chloroaryl ether | ~30-fold increase in potency compared to the 4-phenylpiperidine analog researchgate.netresearchgate.net |

Interaction with Ubiquitin Ligase Systems (e.g., Parkin ligase) by Related Compounds

The ubiquitin-proteasome system is a key cellular pathway for protein degradation, and its dysfunction can lead to the accumulation of protein aggregates. nih.gov Parkin is known to mediate a non-classical, lysine (B10760008) 63-linked polyubiquitination, which is associated with protein inclusion formation rather than degradation. nih.gov Given that various small molecules can modulate the activity of E3 ligases, it is conceivable that piperidine-containing compounds could be designed to interact with such systems. Further research is needed to explore whether derivatives of 3-(4-Phenylpiperidin-1-YL)propionitrile could influence the activity of Parkin or other ubiquitin ligases.

Metalloproteinase Inhibition within Structurally Analogous Compounds

Structurally analogous compounds containing a piperidine (B6355638) core have been investigated for their potential to inhibit matrix metalloproteinases (MMPs). A quantitative structure-activity relationship (QSAR) study on a series of piperidine sulfonamide aryl hydroxamic acid analogs demonstrated their inhibitory activity against MMP-2 and MMP-13. jst.go.jp The study revealed that the hydrophobic properties of these molecules play a dominant role in their interaction with both enzymes. jst.go.jp

Another study explored α-piperidine-β-sulfone hydroxamate derivatives, which were found to be potent inhibitors of MMP-2, MMP-9, and MMP-13, while sparing MMP-1. nih.gov Further investigation led to the discovery of α-sulfone hydroxamates with superior potency and selectivity. nih.gov These findings suggest that the piperidine scaffold can be effectively utilized in the design of selective MMP inhibitors.

| Compound Class | Target MMPs | Key Findings |

| Piperidine sulfonamide aryl hydroxamic acid analogs | MMP-2, MMP-13 | Inhibitory potency is significantly correlated with molecular hydrophobicity jst.go.jp |

| α-Piperidine-β-sulfone hydroxamate derivatives | MMP-2, MMP-9, MMP-13 | Potent inhibitors, sparing of MMP-1 nih.gov |

| α-Piperidine-α-sulfone hydroxamates | Target MMPs | Superior potency and selectivity compared to β-sulfones nih.gov |

In Vitro Antimicrobial Potency of Piperidinyl Propanenitrile Formulations

Piperidinyl propanenitrile derivatives have demonstrated notable in vitro antimicrobial activity. A study on 3-oxo-3-(piperidin-1-yl)propanenitrile incorporated into sodium alginate/poly(vinyl alcohol) films revealed promising antimicrobial potency against a range of microorganisms. nih.govnih.govnih.gov The prepared films exhibited bioactivity against P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans, with high potency observed against several of these strains. nih.govnih.govnih.gov Moderate activity was also noted against A. niger. nih.govnih.govnih.gov

Another study on six novel piperidine derivatives showed that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. nih.gov These studies underscore the potential of piperidinyl propanenitrile formulations as effective antimicrobial agents.

| Formulation/Compound | Test Organisms | Observed Antimicrobial Activity |

| 3-oxo-3-(piperidin-1-yl)propanenitrile films | P. aeruginosa, S. aureus, E. coli, B. subtilis, C. albicans | Promising antimicrobial potency nih.govnih.govnih.gov |

| 3-oxo-3-(piperidin-1-yl)propanenitrile films | A. niger | Moderate activity nih.govnih.govnih.gov |

| Novel piperidine derivatives | Seven bacterial strains | Varying degrees of inhibition, with one compound showing the strongest activity nih.gov |

Histamine (B1213489) Receptor Modulation (H3, H4) by Phenylpiperidine Derivatives

Phenylpiperidine derivatives have been identified as modulators of histamine H3 and H4 receptors. Research has shown that certain piperidine derivatives exhibit high affinity for the human H3 receptor. mdpi.comresearchgate.net In a study comparing piperazine (B1678402) and piperidine derivatives, it was found that the piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. mdpi.comresearchgate.net

Furthermore, the structure-activity relationships of histamine derivatives at both H3 and H4 receptors have been investigated, revealing that while the pharmacological profiles overlap, the structural requirements for potent activity at each receptor differ significantly. embopress.org For instance, methyl substitution in the side chain of histamine is less tolerated by the H4 receptor than the H3 receptor, leading to the identification of selective H3 receptor agonists. embopress.org These findings are valuable for the rational design of selective histamine receptor modulators based on the phenylpiperidine scaffold.

| Derivative Class | Target Receptor(s) | Key Findings |

| Phenylpiperidine derivatives | H3 receptor, σ1 receptor | Piperidine moiety is crucial for dual H3/σ1 receptor activity mdpi.comresearchgate.net |

| Methyl-substituted histamine derivatives | H3 and H4 receptors | Methyl substitution in the side chain is less tolerated by H4R, leading to H3R selectivity embopress.org |

In Vitro Antiviral Activity of Phenylpiperidine-2,6-dione Analogs

Analogs of phenylpiperidine-2,6-dione, also known as glutarimide (B196013) derivatives, have been synthesized and evaluated for their antiviral activities. A study on a series of novel glutarimide compounds demonstrated antiviral activity against several viruses, including coxsackievirus B3 (Cox B3), influenza virus A, and herpes simplex virus 2 (HSV-2). researchgate.netnih.gov

The research indicated that the presence of a conjugated system at the β-substituted moiety of the glutarimide structure likely contributes to stronger antiviral activity. researchgate.netnih.gov While many of the synthetic glutarimides showed weaker activity compared to natural glutarimide compounds, certain derivatives displayed notable potency against specific viruses. researchgate.netnih.gov This suggests that the piperidine-2,6-dione scaffold is a viable starting point for the development of novel antiviral agents.

| Compound Class | Target Virus | Key Findings |

| Synthetic glutarimide derivatives | Coxsackievirus B3, Influenza A, Herpes Simplex Virus 2 | Some compounds displayed strong antiviral activities researchgate.netnih.gov |

| Synthetic glutarimide derivatives | General | A conjugated system at the β-substituted moiety appears to enhance antiviral activity researchgate.netnih.gov |

Applications of 3 4 Phenylpiperidin 1 Yl Propionitrile and Its Derivatives As Research Building Blocks

Precursors in Organic Synthesis for Functional Molecules

The chemical reactivity of both the tertiary amine of the piperidine (B6355638) ring and the cyano group of the propionitrile (B127096) chain allows for a wide range of chemical transformations. This makes 3-(4-Phenylpiperidin-1-YL)propionitrile a valuable precursor for the synthesis of more complex functional molecules. The phenylpiperidine core is a common feature in many biologically active compounds, and the propionitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, further expanding its synthetic utility.

Research has demonstrated the use of similar piperidine-containing compounds in the synthesis of novel heterocyclic systems. For example, piperidin-4-one derivatives have been synthesized through Mannich condensation reactions and subsequently converted into highly functionalized imine derivatives. nih.govresearchgate.net This highlights the potential of the piperidine ring within this compound to serve as a foundation for constructing more elaborate molecular architectures.

Furthermore, the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine showcases the utility of the phenylpiperidine moiety as a chiral building block for the enantiopure synthesis of other compounds. researchgate.net This suggests that chiral derivatives of this compound could be valuable in stereoselective synthesis. The propionitrile group can also participate in various cyclization reactions to form new heterocyclic rings, as seen in the synthesis of nicotinonitrile derivatives from related starting materials. researchgate.net

The versatility of the 4-phenylpiperidine (B165713) scaffold as a synthetic intermediate is evident in its use to create a range of compounds with diverse functionalities. The table below summarizes some of the types of functional molecules that can be synthesized using the phenylpiperidine core.

| Precursor Scaffold | Reaction Type | Resulting Functional Molecule | Potential Application Area |

| Piperidin-4-one | Mannich Condensation, Nucleophilic Addition | Imine and Oxime Derivatives | Antioxidant, Anti-inflammatory |

| (R)-(-)-α-phenylglycine | - | (R)-(-)-phenylpiperidin-1-yl-acetic acid | Chiral Synthesis |

| 1,3-diaryl-prop-2-en-1-ones and malononitrile | One-pot synthesis | Nicotinonitrile Derivatives | Nonlinear Optical Materials |

Scaffolds for Neuroactive Compound Development Research

The 4-phenylpiperidine structure is a well-established scaffold in the design and development of neuroactive compounds. nih.govpainphysicianjournal.com Its rigid conformation allows for precise positioning of substituents to interact with specific biological targets within the central nervous system. Derivatives of 4-phenylpiperidine have been extensively investigated for their interactions with various receptors, including dopamine and opioid receptors.

For instance, modifications of the 4-phenylpiperidine structure have led to the discovery of novel D2 receptor ligands. nih.gov One such derivative, pridopidine, acts as a dopaminergic stabilizer and has been investigated for the treatment of Huntington's disease. nih.gov This demonstrates the potential of the 4-phenylpiperidine core to be fine-tuned to achieve specific pharmacological profiles.

In the realm of opioid receptor research, the 4-phenylpiperidine scaffold has been instrumental in the development of potent and selective mu-opioid receptor agonists. researchgate.netnih.gov By systematically modifying the substituents on the piperidine ring and the phenyl group, researchers have been able to explore the structure-activity relationships (SAR) and optimize the affinity and efficacy of these compounds. researchgate.net The table below presents examples of neuroactive compounds based on the 4-phenylpiperidine scaffold and their targeted receptors.

| Compound Class | Target Receptor | Therapeutic Potential |

| 4-Phenylpiperidines | Dopamine D2 Receptor | Huntington's Disease |

| 4-Phenylpiperidines | Mu-Opioid Receptor | Pain Management |

| Phenylpiperidines | Nociceptin/Orphanin FQ (NOP) Receptor | Neurological Functions |

Furthermore, a non-peptide ligand of the Nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, which contains a piperidine moiety, has been shown to have antagonistic actions at this receptor, which is implicated in various neurological functions. nih.gov This underscores the broad applicability of the piperidine scaffold in the exploration of novel neuroactive agents. Plant-derived alkaloids with neuroactive properties, such as huperzine A and galantamine, also highlight the importance of nitrogen-containing heterocyclic structures in interacting with neurological targets. frontiersin.org

Integration into Polymeric Materials for Controlled Release Investigations

The unique chemical properties of this compound and its derivatives lend themselves to integration into polymeric materials for various biomedical applications, particularly in the field of controlled drug delivery. nih.gov The presence of the reactive cyano group and the potential for functionalization of the phenylpiperidine ring allow for the covalent or non-covalent incorporation of this molecule into polymer matrices. sigmaaldrich.com

A study has demonstrated the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile and its incorporation into sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive films exhibited promising antimicrobial activities and had the potential for the controlled release of therapeutic molecules. nih.gov The incorporation of the piperidine-based compound was found to affect the crystallinity and enhance the thermal stability of the polymer network. nih.gov

The development of functional polymers is a key area of research for creating advanced drug delivery systems with predictable and tunable features. mdpi.com The versatility of polymers allows for the design of complex structures such as nanoparticles, hydrogels, and scaffolds for tissue engineering. sigmaaldrich.com The integration of molecules like this compound can impart specific functionalities to these materials, such as bioactivity or the ability to interact with and control the release of encapsulated drugs. mdpi.com

The field of controlled release is continuously evolving, with technologies like 3D printing being explored to create personalized dosage forms with precise drug release profiles. nih.gov The development of novel functional polymers and the incorporation of bioactive building blocks are crucial for advancing these technologies. The table below outlines the potential roles of piperidine-containing compounds in polymeric systems for controlled release.

| Polymeric System | Incorporated Compound | Function of Incorporated Compound | Potential Application |

| Sodium Alginate/Poly(vinyl alcohol) films | 3-Oxo-3-(piperidin-1-yl)propanenitrile | Bioactivity, Enhanced Thermal Stability | Antimicrobial films, Drug delivery |

| Functional Polymers | Piperidine Derivatives | Bioactive Moiety, Controlled Release Modifier | Targeted drug delivery, Tissue engineering |

Prospective Avenues in 3 4 Phenylpiperidin 1 Yl Propionitrile Research

Elucidation of Broader Biological Target Profiles through High-Throughput Screening

High-Throughput Screening (HTS) technologies have revolutionized drug discovery by enabling the rapid and efficient evaluation of large compound libraries against a multitude of biological targets. ewadirect.com For a molecule like 3-(4-phenylpiperidin-1-yl)propionitrile, which is built upon the well-established 4-phenylpiperidine (B165713) scaffold known for its interaction with various receptors, HTS offers a powerful tool to uncover novel biological activities beyond its currently understood profile. nih.govnih.gov

The primary objective of applying HTS is to move beyond hypothesis-driven research and explore a wide, unbiased range of molecular targets. This can unveil unexpected interactions and open new therapeutic avenues. HTS campaigns can be designed using various assay formats, including biochemical, cellular, and phenotypic screens, to assess the compound's effect on enzymes, receptors, ion channels, and whole-cell responses. nuvisan.com

Potential Target Classes for Screening:

| Target Class | Rationale for Screening | Potential Assay Type |

| G-Protein Coupled Receptors (GPCRs) | The 4-phenylpiperidine core is a known pharmacophore for opioid receptors (a GPCR subfamily). nih.gov Screening against a broad panel of GPCRs could identify novel receptor affinities. | Radioligand Binding Assays, Calcium Flux Assays, cAMP Assays |

| Ion Channels | Many piperidine-containing molecules modulate ion channel activity. Investigating effects on sodium, potassium, and calcium channels is a logical extension. | Electrophysiology (Patch-Clamp), Fluorescent Membrane Potential Dyes |

| Kinases | Kinase inhibitors are crucial in oncology and inflammation research. nih.govnih.gov The scaffold could possess unforeseen inhibitory activity against specific kinases. | Biochemical Kinase Activity Assays (e.g., ADP-Glo), Cellular Phosphorylation Assays |

| Transporters | The molecule's structure may facilitate interaction with neurotransmitter transporters (e.g., for dopamine, serotonin), affecting synaptic signaling. | Radiotracer Uptake Assays in cell lines expressing specific transporters. |

By systematically screening this compound and a library of its close analogs against hundreds or thousands of targets, researchers can generate a comprehensive biological signature. This data is invaluable for identifying primary targets, understanding off-target effects, and repurposing the compound for new research applications.

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of new and efficient synthetic methods is crucial. The goal is to create a diverse library of analogs by modifying three key regions: the phenyl ring, the piperidine (B6355638) core, and the propionitrile (B127096) side chain.

A common route to this compound involves the Michael addition of 4-phenylpiperidine to acrylonitrile (B1666552). While effective, this approach limits diversity to the availability of substituted 4-phenylpiperidines. Novel methodologies could provide more flexible and modular access to a wider range of derivatives.

Strategies for Synthetic Diversification:

Multi-component Reactions (MCRs): Designing an MCR that combines simple building blocks to assemble the core structure in a single step would dramatically accelerate the synthesis of analogs. For instance, a reaction could potentially bring together a phenyl-containing component, an amine source, and a nitrile-containing fragment.

Late-Stage Functionalization: This strategy focuses on modifying the parent molecule directly. Techniques like C-H activation could be used to introduce substituents onto the phenyl ring or the piperidine backbone at a late stage, avoiding the need to synthesize each precursor from scratch.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, time), potentially enabling reactions that are difficult to perform in traditional batch processes. This can lead to higher yields, improved purity, and safer handling of reactive intermediates.

Asymmetric Synthesis: For analogs with new stereocenters on the piperidine ring, developing asymmetric synthetic routes is essential to produce enantiomerically pure compounds, which is critical for studying interactions with chiral biological targets. google.com

These advanced synthetic approaches would enable the creation of a comprehensive library of analogs for extensive biological screening, as outlined in the previous section.

Advanced Computational Design and Optimization for Specific Research Applications

Computational chemistry and molecular modeling provide powerful in silico tools to guide the design and optimization of new molecules, saving significant time and resources compared to purely experimental approaches. tandfonline.com For this compound, computational methods can be used to predict its binding to specific targets, refine its structure to enhance potency and selectivity, and predict key physicochemical properties.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. If HTS identifies a new protein target, docking can be used to model the interaction, providing insights into the binding mode and identifying key amino acid residues involved. This information guides the design of new analogs with improved affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By synthesizing and testing a diverse set of analogs, a robust QSAR model can be built. This model can then predict the activity of virtual, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule and its target protein over time, providing a dynamic picture of the binding process. This can help assess the stability of the predicted binding pose from docking and reveal conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on a set of active analogs, a pharmacophore can be generated and used to screen virtual libraries for new compounds with different core scaffolds but the same required features.

The table below illustrates how these computational tools can be integrated into a research workflow to optimize the this compound scaffold for a specific biological target.

Integrated Computational and Experimental Workflow:

| Step | Computational Method | Experimental Action | Outcome |

| 1. Target Identification | - | High-Throughput Screening | A novel protein target is identified. |

| 2. Hit Validation | Molecular Docking | Re-synthesis and in vitro testing | Confirmation of binding and initial activity. |

| 3. Lead Generation | Pharmacophore Modeling & QSAR | Synthesis of a focused library of analogs | Analogs with improved potency and predicted properties. |

| 4. Lead Optimization | Molecular Dynamics Simulations | In vitro and cell-based assays | A highly potent and selective lead compound. |

This iterative cycle of computational design and experimental validation accelerates the process of transforming a simple molecule into a highly optimized tool for specific research applications. rsc.org

Exploration of Unconventional Reactivity Patterns and Synthetic Applications

Beyond its potential biological activities, this compound can be viewed as a versatile chemical building block. Exploring its unconventional reactivity can lead to the discovery of novel chemical transformations and the synthesis of more complex molecular architectures.

The reactivity of this compound is primarily centered on two functional groups: the tertiary amine of the piperidine ring and the nitrile group.

Potential Chemical Transformations:

Nitrile Group Chemistry: The nitrile group is highly versatile.

Reduction: It can be reduced to a primary amine, yielding 3-(4-phenylpiperidin-1-yl)propan-1-amine. This introduces a new basic center and a site for further functionalization.

Hydrolysis: Hydrolysis can convert the nitrile to a carboxylic acid, creating 3-(4-phenylpiperidin-1-yl)propanoic acid, a useful intermediate for amide coupling reactions.

Cycloadditions: Nitriles can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important functional groups in medicinal chemistry.

Piperidine Ring Chemistry:

Oxidation: The piperidine nitrogen can be oxidized to an N-oxide, which can alter the molecule's polarity and reactivity.

Ring-Opening Reactions: Under specific conditions, the piperidine ring could potentially undergo cleavage and rearrangement, leading to entirely new scaffolds.

Use as a Ligand: The tertiary amine can act as a ligand for transition metals, potentially enabling its use in catalysis or the formation of novel organometallic complexes.

By exploring these and other, more unconventional reactions—such as those initiated by photochemistry or electrochemistry—this compound can serve as a starting point for creating compounds with significantly greater molecular complexity, opening up yet another dimension for discovery.

Q & A

Q. What are the standard synthetic routes for 3-(4-Phenylpiperidin-1-YL)propionitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-phenylpiperidine and acrylonitrile under basic catalysis. For optimization:

-

Catalyst : Use K₂CO₃ or DBU to enhance reaction efficiency .

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

-

Temperature : Reactions typically proceed at 60–80°C; higher temperatures may accelerate byproduct formation .

-

Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or GC-MS .

Parameter Optimal Condition Impact on Yield Catalyst K₂CO₃ 75–85% Solvent DMF Maximizes rate Reaction Time 12–18 hours Avoids degradation

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and nitrile carbon (δ ~120 ppm) .

- IR Spectroscopy : Confirm nitrile group via sharp C≡N stretch at ~2240 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 214 (C₁₄H₁₆N₂) .

- Elemental Analysis : Validate C/N ratios (±0.3% tolerance) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Protective Gear : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity Category 4) .

- Waste Management : Neutralize nitrile-containing waste with NaOCl (1:1 v/v) before disposal .

Advanced Research Questions

Q. How does the electronic environment of the piperidine ring influence the nitrile group's reactivity in nucleophilic reactions?

- Methodological Answer : The 4-phenyl group on piperidine acts as an electron-withdrawing substituent, polarizing the C≡N bond and enhancing susceptibility to hydrolysis. To study:

- Kinetic Studies : Compare hydrolysis rates in acidic (H₂SO₄) vs. basic (NaOH) conditions .

- Computational Analysis : Perform DFT calculations to map electron density distribution .

- Hammett Plots : Correlate substituent effects (e.g., methyl vs. phenyl) on reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) .

- Orthogonal Validation : Confirm binding affinity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ datasets .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

-

Preparative HPLC : Use C18 column (MeCN/H₂O gradient, 60:40 to 95:5) with UV detection at 254 nm .

-

Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/heptanes) for crystal formation .

-

Charcoal Treatment : Remove colored impurities by stirring with activated charcoal (10% w/w) .

Technique Conditions Purity Achieved HPLC 95% MeCN, 5 mL/min ≥98% Recrystallization Ethyl acetate/heptanes (1:3) 97%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.